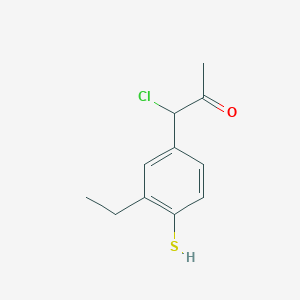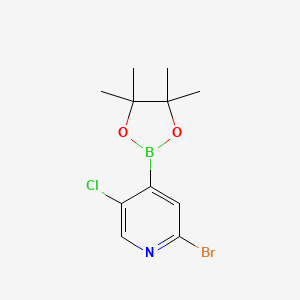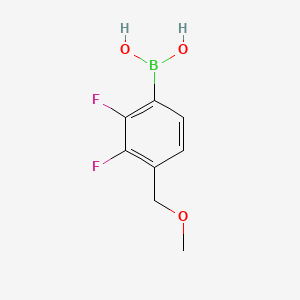
Tert-butyl (4-iodo-6-morpholinopyridin-3-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate is a chemical compound with the molecular formula C14H20IN3O3 and a molecular weight of 405.24 g/mol . This compound is characterized by the presence of an iodine atom, a morpholine ring, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate typically involves multiple steps, including the introduction of the iodine atom and the formation of the morpholine and pyridine rings. The specific synthetic routes and reaction conditions can vary, but common methods include:
Iodination: Introduction of the iodine atom to the pyridine ring.
Morpholine Ring Formation: Cyclization reactions to form the morpholine ring.
Carbamate Formation: Reaction of the intermediate with tert-butyl isocyanate to form the final carbamate product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: Formation of additional ring structures through cyclization reactions.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate: Similar structure but with a chlorine atom instead of a morpholine ring.
Tert-butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate: Contains a pyrano ring instead of a morpholine ring.
Properties
Molecular Formula |
C14H20IN3O3 |
|---|---|
Molecular Weight |
405.23 g/mol |
IUPAC Name |
tert-butyl N-(4-iodo-6-morpholin-4-ylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C14H20IN3O3/c1-14(2,3)21-13(19)17-11-9-16-12(8-10(11)15)18-4-6-20-7-5-18/h8-9H,4-7H2,1-3H3,(H,17,19) |
InChI Key |
JGACUUIOMBKPHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1I)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Methylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B14033996.png)


![1,7-Dihydro-6,7-dimethylpyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione](/img/structure/B14034020.png)






